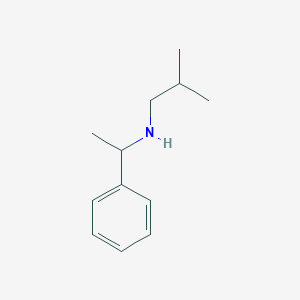
(2-Methylpropyl)(1-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpropyl)(1-phenylethyl)amine is an organic compound with the molecular formula C12H19N It is a derivative of phenylethylamine, featuring a phenyl group attached to an ethylamine chain, with an additional 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(1-phenylethyl)amine typically involves the reaction of 1-phenylethylamine with 2-methylpropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group of 1-phenylethylamine attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylpropyl)(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halides or sulfonates can be used as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(2-Methylpropyl)(1-phenylethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds.
Biology: The compound can be used in the study of biological amines and their interactions with enzymes and receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methylpropyl)(1-phenylethyl)amine involves its interaction with various molecular targets, including enzymes and receptors. It may act as an agonist or antagonist at specific receptor sites, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethylamine: A simpler structure without the 2-methylpropyl group.
(2-Amino-2-methylpropyl)(1-phenylethyl)amine: A related compound with an additional amino group.
Uniqueness
(2-Methylpropyl)(1-phenylethyl)amine is unique due to the presence of both the phenylethyl and 2-methylpropyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of biological amines.
Biologische Aktivität
(2-Methylpropyl)(1-phenylethyl)amine, also known as 2-amino-2-methylpropyl-1-phenylethylamine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of phenethylamines, which are known for their psychoactive properties. Its chemical structure can be represented as follows:
This structure comprises a propyl group attached to an amine and a phenethyl moiety, which is significant for its interaction with biological systems.
Research indicates that this compound interacts with several biological targets:
- Trace Amine-Associated Receptor 1 (TAAR1) : This receptor is involved in the modulation of neurotransmitter release and is implicated in various neurological disorders. The compound's interaction with TAAR1 suggests potential therapeutic applications in treating conditions like depression and anxiety.
- Vesicular Monoamine Transporter 2 (VMAT2) : The inhibition of VMAT2 affects monoamine neurotransmission, which can influence mood and cognitive functions. This mechanism highlights the compound's relevance in neuropharmacology.
Neuropharmacological Effects
Studies have shown that this compound may exhibit stimulant-like effects, similar to other amphetamines. Its ability to cross the blood-brain barrier (BBB) allows it to exert central nervous system effects, making it a candidate for further exploration in neuropharmacology .
Cytoskeletal Dynamics
Recent investigations into substituted phenethylamines have revealed that these compounds can affect microtubule polymerization dynamics. In vitro assays demonstrated that this compound alters microtubule stability, which is crucial for cellular processes such as division and intracellular transport .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Interacts with TAAR1 and VMAT2, influencing dopamine transmission. |
| Stimulant Effects | Exhibits effects similar to amphetamines; potential use in treating ADHD. |
| Cytoskeletal Interaction | Alters microtubule dynamics; implications for neural plasticity. |
Case Study: Neurotransmitter Interaction
In a study examining various phenethylamines, this compound was identified as having significant binding affinity at the colchicine site on tubulin, indicating its potential to modulate cytoskeletal dynamics. This effect could be leveraged in therapeutic settings targeting neurodegenerative diseases where cytoskeletal integrity is compromised .
Eigenschaften
CAS-Nummer |
42290-98-2 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
2-methyl-N-(1-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |
InChI-Schlüssel |
GSYBPFPVGKYUTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















